3,3-Diphenylpropionic acid
Overview
Description
3,3-Diphenylpropionic acid is an organic compound with the linear formula (C6H5)2CHCH2COOH . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is used in the preparation of steroid 5α-reductase inhibiting acylpiperidines and can also be used in the preparation of calpain-inhibitory piptidyl α-ketoacids and esters .
Molecular Structure Analysis
The molecular formula of 3,3-Diphenylpropionic acid is C15H14O2 . The structure contains a benzene ring conjugated to a propanoic acid . The molecular weight is 226.27 .Physical And Chemical Properties Analysis
3,3-Diphenylpropionic acid is a white to light yellow crystalline powder . It has a melting point of 150°C to 155°C . The compound is slightly soluble in water .Scientific Research Applications
Analytical Chemistry Applications
- Quantitative Analysis in Toxicology : 3-Cyano-3,3-diphenylpropionic acid, an acidic metabolite of the narcotic analgesic bezitramide, can be quantitatively determined using gas chromatography with nitrogen-phosphorus detection and mass spectrometric confirmation. This method is applied in urine analysis, particularly for detecting drug use (De Baere et al., 1996).
Pharmaceutical Research
Enantiomeric Separation for Medicine : High-performance liquid chromatography has been used for the enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, an important medicine intermediate. The separation efficiency is influenced by factors like chiral stationary phase and column temperature (Qiao Hong-mei, 2013).
Thrombin Inhibitor Development : 3,3-Disubstituted propionic acid derivatives, including 3,3-diphenylpropionic acid, have been synthesized as potent and orally bioavailable thrombin inhibitors. These compounds, particularly compound 7, exhibit significant in vivo and in vitro activity, suggesting their potential in thrombosis treatment (Tucker et al., 1997).
Chemical Synthesis and Analysis
Antioxidant and Antiproliferative Activity : Diphenylpropionamide derivatives, synthesized from 2,2- and 3,3-diphenylpropionic acid, have shown notable antioxidant activity. These compounds are tested for scavenging radicals and estimating reactive oxygen species production, indicating their potential in biological applications (Urbani et al., 2008).
VLA-4 Antagonism in Immunology : 2,3-Diphenylpropionic acid derivatives have been identified as highly potent VLA-4 antagonists. These compounds inhibit intercellular adhesion mediated by VCAM-1/VLA-4 interaction, with potential implications in treating immune disorders (Hoshina et al., 2005).
Biotechnology and Bioengineering
- Biosynthesis of 3-Hydroxypropionic Acid : The biosynthetic pathways for producing 3-hydroxypropionic acid, a derivative of 3,3-diphenylpropionic acid, are crucial in biotechnology. These pathways offer sustainable methods for producing this compound, used in novel polymer materials and other derivatives (Jiang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQGAPWJKAYCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060554 | |
Record name | 3,3-Diphenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylpropionic acid | |
CAS RN |
606-83-7 | |
Record name | Diphenylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diphenylpropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diphenylpropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, .beta.-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3-Diphenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diphenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3-Diphenylpropionic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N5P6K2EGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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